molecular formula C16H17FN2 B1418523 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline CAS No. 1153396-20-3

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

Cat. No. B1418523
M. Wt: 256.32 g/mol
InChI Key: QLIHGYOBIUYVBX-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline (DQF) is a synthetic organic compound that has a wide range of applications in the field of scientific research. DQF is a highly versatile compound due to its unique properties and its ability to interact with a variety of biological systems. DQF has been used in a variety of studies, ranging from drug discovery to biochemical and physiological research.

Scientific Research Applications

  • Synthesis and Biological Activities of Quinoline Derivatives :

    • Abdel‐Wadood et al. (2014) explored the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems starting from 2‐Bromo‐4‐fluoroaniline. They found that most synthesized compounds exhibit significant antibacterial activity against both gram‐positive and gram‐negative bacteria. One compound showed remarkable antifungal activity (Abdel‐Wadood et al., 2014).
  • Synthesis and Antimicrobial Screening of Quinoline Derivatives :

    • Bonacorso et al. (2018) described the synthesis of quinolines from the O,N-exchange reaction of certain enaminoketones with 3-chloro-4-fluoroaniline. The synthesized heterocycles were tested for antimicrobial activity but did not produce significant results (Bonacorso et al., 2018).
  • Synthesis and Anticancer Activity of Quinoline Derivatives :

    • Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity. Some of the synthesized compounds exhibited significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).
  • Synthesis and Antitubercular Evaluation of Quinoline Derivatives :

    • Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues for antitubercular activity. Some compounds showed promising results against Mycobacterium tuberculosis (Kantevari et al., 2011).
  • Synthesis and Pharmacological Activity of Quinoline Derivatives :

    • Hegab et al. (2007) synthesized chromeno[4,3‐b]quinolines and chromeno[3,4‐c]quinolines with significant anti‐inflammatory activity compared to indomethacin (Hegab et al., 2007).

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-14-7-8-15(18)13(10-14)11-19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9,11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIHGYOBIUYVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
Reactant of Route 6
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

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